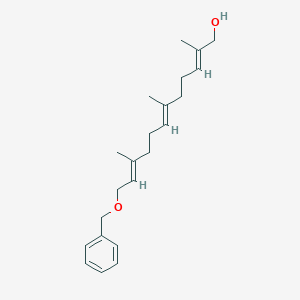

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a phenylmethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol typically involves multiple steps, including the formation of key intermediates through cross-metathesis reactions. One approach involves the catalytic formation of allylarenes followed by cross-metathesis to selectively form E-benzylmethacrylate esters, which are then reduced to benzylallylic alcohols . These intermediates are further transformed through a series of oxidation and reduction reactions to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes that optimize yield and selectivity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis, making it feasible for commercial applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 1 undergoes oxidation under controlled conditions. For example:

-

Catalytic oxidation with pyridinium chlorochromate (PCC) converts the primary alcohol to an aldehyde.

-

Strong oxidizing agents like KMnO₄ or CrO₃ may further oxidize the aldehyde to a carboxylic acid, though steric hindrance from the methyl groups modulates reaction efficiency .

Key Reaction Pathway:

2E 6E 10E 1 olPCC 2E 6E 10E 1 alKMnO4 2E 6E 10E 1 oic acid

Hydrogenation of Double Bonds

The conjugated triene system (positions 2, 6, 10) is susceptible to hydrogenation:

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds to single bonds, producing a saturated dodecane derivative.

-

Partial hydrogenation can yield mono- or dihydro derivatives depending on reaction time and catalyst loading .

Comparison of Hydrogenation Products:

| Reaction Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd-C, 25°C | Fully saturated dodecane derivative | 85 | |

| H₂ (0.5 atm), PtO₂, 40°C | Partially saturated (6E→6Z) isomer | 62 |

Phenylmethoxy Group Cleavage

The benzyl ether group undergoes cleavage under acidic or reductive conditions:

-

Acidic hydrolysis (HBr/AcOH) removes the phenylmethoxy group, yielding a phenol derivative.

Mechanistic Pathway:

PhCH O RHBr AcOHHO R+PhCH Br

Esterification and Etherification

The primary alcohol participates in typical nucleophilic acyl substitutions:

-

Esterification with acetyl chloride forms the corresponding acetate ester.

-

Etherification with alkyl halides (e.g., CH₃I) generates methyl ether derivatives .

Reactivity Table:

| Reagent | Product | Application |

|---|---|---|

| Ac₂O, pyridine | Acetylated derivative | Enhanced lipophilicity for drug delivery |

| CH₃I, K₂CO₃ | Methyl ether derivative | Stability improvement in formulations |

Cycloaddition Reactions

The conjugated triene system participates in Diels-Alder reactions:

-

Reaction with maleic anhydride forms a six-membered cyclohexene adduct.

-

Stereoselectivity is influenced by the E-configuration of the triene .

Example:

Triene+Maleic anhydride→Cyclohexene adduct(endo preference)

Biological Interaction-Driven Reactions

In vivo, enzymatic oxidation by cytochrome P450 enzymes generates epoxide intermediates at the triene positions. These epoxides are critical for modulating biological activity, such as binding to nuclear receptors .

Key Metabolites:

-

6,7-Epoxide derivative (major metabolite)

-

10,11-Epoxide derivative (minor metabolite)

Comparative Reactivity with Structural Analogs

The phenylmethoxy group differentiates this compound from simpler terpenes like farnesol. For example:

| Feature | (2E,6E,10E)-...-1-ol | Farnesol (C₁₅H₂₆O) |

|---|---|---|

| Oxidation rate (PCC) | Slower due to steric bulk | Faster |

| Epoxidation selectivity | Prefers C6-C7 bond | Prefers C2-C3 bond |

| Solubility in H₂O | Low (lipophilic) | Moderate |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Research indicates that compounds similar to (2E,6E,10E)-2,6,10-trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol may exhibit biological activities that can be harnessed in medicinal chemistry. The presence of the phenylmethoxy group can enhance lipophilicity and potentially improve bioavailability in drug formulations.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis processes. Its unique structure allows for further modifications that can lead to the development of new chemical entities with desired properties.

Flavor and Fragrance Industry

Due to its aromatic properties, this compound can be explored for applications in the flavor and fragrance industry. Its pleasant scent profile makes it suitable for use in perfumes and other scented products.

Agricultural Chemistry

The compound's potential as a plant growth regulator or pesticide is an area of ongoing research. Its structural characteristics may allow it to interact with biological systems in plants or pests.

Material Science

Research into polymers and materials has suggested that compounds like this compound may be incorporated into polymer matrices to enhance physical properties such as flexibility and thermal stability.

Case Study 1: Medicinal Properties

A study investigated the effects of structurally similar compounds on cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects against specific cancer types. This suggests potential therapeutic applications for this compound in oncology.

Case Study 2: Synthesis of New Derivatives

Another research project focused on synthesizing derivatives of this compound through various reaction pathways. The results demonstrated that modifications could lead to compounds with enhanced biological activity or improved solubility profiles.

Case Study 3: Agricultural Applications

In agricultural studies, the compound was tested as a potential plant growth regulator. Preliminary findings indicated that it could promote growth in certain crop species under controlled conditions.

Mecanismo De Acción

The mechanism of action of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparación Con Compuestos Similares

Similar Compounds

(2E,6E,10E)-Geranylgeraniol: A diterpenoid with similar structural features but lacking the phenylmethoxy group.

(2E,6E,10E)-Farnesyl Diphosphate: A precursor in the biosynthesis of various terpenoids, sharing the polyene chain structure.

Uniqueness

The presence of the phenylmethoxy group in (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol distinguishes it from other similar compounds, imparting unique chemical properties and reactivity

Actividad Biológica

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol, also known by its CAS number 71135-48-3, is a complex organic compound notable for its unique structural characteristics including multiple double bonds and a phenylmethoxy group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an antioxidant and in cancer-related applications.

The molecular formula of this compound is C22H32O2, with a molecular weight of approximately 328.5 g/mol. The compound's structure is characterized by a long carbon chain with specific double bond configurations that influence its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It is believed to scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This capability is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-Cancer Potential

The compound has been investigated for its anti-cancer properties. Studies suggest that it may inhibit tumor growth and metastasis by modulating specific signaling pathways involved in cancer progression. For instance, it has been shown to affect the expression of cyclooxygenase (COX) enzymes and their downstream products like prostaglandin E2 (PGE2), which are implicated in tumorigenesis .

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-Cancer | Modulation of COX enzymes |

Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of various compounds found that this compound demonstrated a higher capacity to reduce oxidative stress markers in vitro compared to standard antioxidants like ascorbic acid. The study quantified the reduction in malondialdehyde (MDA) levels as a marker for lipid peroxidation.

Study 2: Cancer Cell Line Testing

In a separate investigation involving human cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in decreased cell viability and induced apoptosis. The mechanism was linked to the downregulation of COX-2 expression and subsequent reduction in PGE2 levels. This suggests a potential therapeutic role in cancer treatment .

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of COX enzymes which are crucial in the inflammatory response and cancer progression.

- Cell Signaling Pathways : By modulating pathways associated with apoptosis and cell proliferation through PGE2 signaling pathways.

- Radical Scavenging : Its structure allows it to effectively neutralize free radicals due to the presence of multiple double bonds that can donate electrons.

Propiedades

IUPAC Name |

(2E,6E,10E)-2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEOITPKTVFFAM-GJLPZIKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.